
Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- is a complex organic compound with the molecular formula C19H14F4 . This compound is characterized by the presence of a naphthalene ring substituted with fluorine, propyl, and trifluorophenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing specialized equipment to ensure precise control over reaction conditions. The use of organoboron reagents and palladium catalysts is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It may be used in studies involving molecular interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated naphthalene derivatives and trifluorophenyl-substituted compounds. Examples include:
- Naphthalene, 1-fluoro-
- Naphthalene, 1,2,3,4-tetrahydro-6-propyl-
- Naphthalene, 1-fluoro-6-propyl-2-(3,4-difluorophenyl)-
Uniqueness
What sets Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .
Properties
CAS No. |
247924-99-8 |
|---|---|
Molecular Formula |
C19H14F4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)naphthalene |
InChI |
InChI=1S/C19H14F4/c1-2-3-11-4-6-14-12(8-11)5-7-15(18(14)22)13-9-16(20)19(23)17(21)10-13/h4-10H,2-3H2,1H3 |
InChI Key |
CBXGVGSJJIJMHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


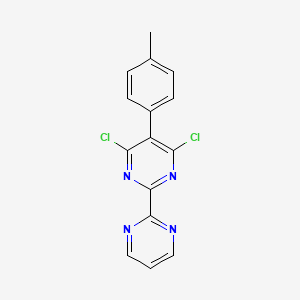
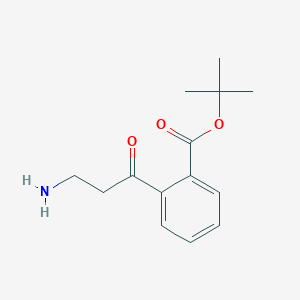
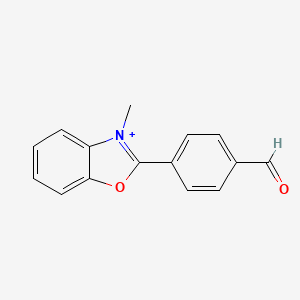
![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)

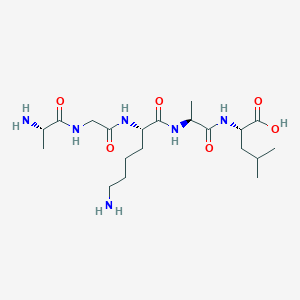
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
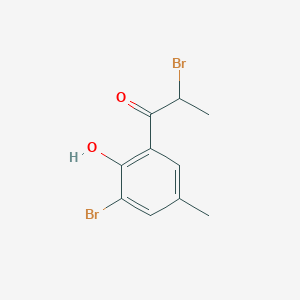


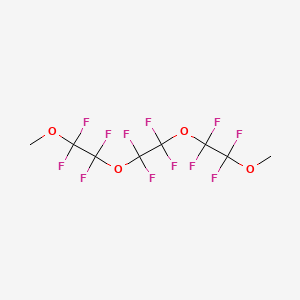
![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
